molecular formula C10H17N3 B13304705 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13304705
M. Wt: 179.26 g/mol
InChI Key: RBPWBRULTBRJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a versatile pharmacophore known for its potential in developing therapeutic agents for a range of diseases . This core structure is recognized as a privileged scaffold in the design of inhibitors for various protein and lipid kinases . Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory and autoimmune diseases such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE) . The core structure has also been identified as a key component in modulators of Bruton's Tyrosine Kinase (BTK) and as a promising scaffold for developing inhibitors of cyclin-dependent kinases (CDKs) and the Hsp90 C-terminal domain for cancer research . Furthermore, optimized pyrazolo[1,5-a]pyrimidine analogues have been developed as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, showing efficacy in models of dry eye disease . The tert-butyl substituent at the 2-position, as found in this compound, is a common moiety in drug discovery that can influence the molecule's pharmacokinetic properties and its ability to bind to hydrophobic regions of biological targets . This compound serves as a valuable building block for further structure-activity relationship (SAR) studies and the synthesis of novel bioactive molecules across multiple therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Applications • Medicinal Chemistry Research • Kinase Inhibitor Development (e.g., PI3Kδ, BTK, CDK) • Ion Channel Modulator Discovery (e.g., CFTR) • Structure-Activity Relationship (SAR) Studies Notice This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or any form of human use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-7-9-11-5-4-6-13(9)12-8/h7,11H,4-6H2,1-3H3

InChI Key

RBPWBRULTBRJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2CCCNC2=C1

Origin of Product

United States

Preparation Methods

General Synthesis Strategies for Pyrazolo[1,5-a]pyrimidines

Several synthesis strategies for pyrazolo[1,5-a]pyrimidines can be found in the literature. These include:

Proposed Synthesis of 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Based on the above general strategies, a potential route for synthesizing this compound could involve the following steps:

  • Synthesis of a Substituted Aminopyrazole : Begin with a pyrazole derivative that can be modified to include an amino group at the 3- or 5- position and appropriate substituents to allow for the introduction of the tert-butyl group at the 2-position of the final pyrazolo[1,5-a]pyrimidine.

  • Condensation/Cyclization : React the substituted aminopyrazole with a suitable reagent to form the pyrimidine ring fused to the pyrazole. This might involve using enaminones, formyl ketones, or alkynes under appropriate conditions. For example, using ethyl 3-ethoxyprop-2-enoate in DMF can yield 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.

  • Reduction and Functionalization : If necessary, reduce any ketone functionalities to achieve the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine structure. Further functionalization might be required to introduce or modify substituents on the pyrimidine ring.

Analysis

  • Spectroscopic Analysis : The synthesized compound can be characterized using \$$^1H$$ NMR, \$$^13C$$ NMR, and mass spectrometry to confirm its structure.

  • Chromatographic Techniques : HPLC and GC-MS can be employed to determine the purity of the synthesized compound.

Chemical Reactions Analysis

Core Reactivity and Substitution Reactions

The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective substitutions at positions 3, 5, and 7 due to electron-rich nitrogen atoms and aromatic stabilization. For 2-tert-butyl derivatives:

  • Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at position 3, yielding 3-bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (94% yield) .

  • Nucleophilic Substitution : Chlorination using POCl3 replaces hydroxyl groups with chlorine at position 5 or 7 under reflux conditions (80% yield) .

Reaction TypeReagents/ConditionsProductYield
BrominationNBS, DMF, RT3-Bromo derivative94%
ChlorinationPOCl3, 120°C5-Chloro derivative80%

Functionalization via Cross-Coupling

The brominated derivative serves as a precursor for Suzuki and Buchwald–Hartwig couplings:

  • Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to introduce aryl groups at position 3 .

  • Buchwald–Hartwig Amination : Forms C–N bonds with amines (Pd2(dba)3, Xantphos, Cs2CO3) for kinase inhibitor synthesis .

Example :

"3-bromo-2-tert-butyl derivatives undergo Suzuki coupling with 4-methoxyphenylboronic acid to yield 3-(4-methoxyphenyl) analogs, critical for modulating kinase inhibition profiles" .

Oxidation and Reduction

The saturated 4H,5H,6H,7H ring system allows selective oxidation:

  • Oxidation : Treatment with m-CPBA converts the tetrahydropyrimidine ring to a dihydro derivative, enhancing π-conjugation for optical applications .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyrimidine ring but is rarely employed due to pre-existing saturation.

Cyclization and Ring Expansion

The compound participates in cycloaddition and annulation reactions:

  • With Acetylenic Diesters : Reacts with dimethyl acetylenedicarboxylate (DMAD) in acetic acid to form fused pyrano-pyrazolo-pyrimidine systems (75–88% yield) .

  • Microwave-Assisted Cyclization : Forms macrocyclic derivatives via Mitsunobu reactions (PPh3, DIAD) .

Mechanistic Insight :

Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazoles, followed by cyclization to form pyrazolo[1,5-a]pyrimidines .

Comparative Reactivity

The tert-butyl group enhances steric hindrance, directing substitutions to less hindered positions:

PositionReactivityInfluence of tert-Butyl
3HighMinimal steric effects
5/7ModerateAdjacent to tert-butyl
2LowOccupied by tert-butyl

Synthetic Protocols

Stepwise Synthesis :

  • Core Formation : 3-Aminopyrazole + ethyl 3-ethoxyacrylate → pyrazolo[1,5-a]pyrimidin-5-one (48% yield).

  • Chlorination : POCl3 at 120°C → 5-chloro derivative (80% yield).

  • Bromination : NBS in DMF → 3-bromo-5-chloro derivative (94% yield).

Optimized Conditions :

  • Solvent: DMF for bromination, POCl3 for chlorination.

  • Catalysts: None required for halogenation; Pd-based for couplings.

Stability and Handling

  • Storage : Stable at −20°C under argon; decomposes in strong acids/bases.

  • Characterization : 1H NMR (DMSO- d6): δ 1.43 (s, 9H, tert-butyl), 3.20–3.80 (m, 4H, CH2), 6.72–9.17 (m, aromatic H) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a scaffold for the development of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s structural features allow it to interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Pyrazolo[1,5-a]pyrimidine, a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.
  • Substituent : A bulky tert-butyl group at the 2-position, which influences steric and electronic properties.
  • Hydrogenation: The 4H,5H,6H,7H notation indicates partial saturation of the pyrimidine ring, reducing aromaticity and enhancing conformational flexibility .

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Synthetic Method(s) Physicochemical Properties Applications/Notes References
This compound 2-tert-butyl C₁₁H₁₉N₃ 193.29 Suzuki-Miyaura coupling, carbamate protection High lipophilicity (logP ~3.5*) Intermediate in kinase inhibitors
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (832739-70-5) 2-methyl, 7-CF₃ C₈H₁₀F₃N₃ 217.18 Halogenation, cyclocondensation Moderate solubility (CF₃ increases polarity) Potential antiviral agents
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (2416236-02-5) 3-iodo, 2-methyl, 7-CF₃ C₉H₁₀F₃IN₃ 344.10 Pd-catalyzed cross-coupling High molecular weight, low solubility Radiolabeling precursor
7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1695197-03-5) 7-tert-butyl, 3-methyl C₁₁H₁₉N₃ 193.29 Alkylation, hydrogenation Enhanced metabolic stability Scaffold for CNS-targeted drugs
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (1781773-41-8) 3-bromo, 2,6-dimethyl C₈H₁₂BrN₃ 230.11 Bromination under radical conditions Predicted pKa ~2.96, high reactivity Electrophilic intermediate

*Estimated logP using computational tools (e.g., ChemAxon).

Key Observations:

Used in intermediates for kinase inhibitors . Trifluoromethyl (CF₃): Balances lipophilicity with moderate polarity, improving membrane permeability. Common in antiviral and anti-inflammatory agents . Halogens (I, Br): Introduce sites for further functionalization (e.g., cross-coupling) but increase molecular weight and reduce solubility .

Synthetic Strategies :

  • tert-Butyl derivatives often employ protective group strategies (e.g., tert-butyl carbamate in ) and transition metal catalysis (e.g., Suzuki-Miyaura coupling in ).
  • Halogenated analogs require halogenation steps or Pd-mediated cross-coupling, as seen in and .

Physicochemical Properties :

  • tert-Butyl-substituted compounds exhibit higher logP values (e.g., 193.29 g/mol for C₁₁H₁₉N₃ vs. 217.18 g/mol for CF₃ derivatives), impacting bioavailability .
  • Halogenated derivatives (e.g., 3-iodo in ) show lower solubility due to increased molecular weight and halogen hydrophobicity.

Biological Relevance :

  • tert-Butyl groups are favored in CNS drugs for blood-brain barrier penetration .
  • CF₃ and halogenated variants are explored for targeted therapies (e.g., CFTR modulators in ).

Research Findings and Data

  • Synthetic Yields :

    • tert-Butyl derivatives achieve high yields (82–94%) in coupling reactions due to stable intermediates .
    • Brominated analogs (e.g., 3-bromo in ) show lower yields (~60–70%) due to competing side reactions .
  • Spectroscopic Characterization :

    • ¹H NMR : tert-Butyl protons appear as singlets at δ ~1.41 ppm, while CF₃ groups cause splitting in adjacent protons .
    • HRMS : tert-Butyl carbamates (e.g., compound 134 in ) confirm molecular ions with <1 ppm error .
  • Stability: tert-Butyl groups resist metabolic oxidation compared to smaller alkyl chains (e.g., methyl), as noted in pharmacokinetic studies .

Biological Activity

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties and possible mechanisms of action.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 214.28 g/mol
  • CAS Number : 2126163-03-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study conducted by researchers demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (μM)Targeted KinaseCell Line
4t17.0CDK9A549 (lung cancer)
4n14.2CDK2MDA-MB-231 (breast)
4v18.1CDK9HepG2 (liver)

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its biological efficacy against cancer cells.

The mechanism by which these compounds exert their antitumor effects involves the inhibition of key enzymes involved in cell proliferation. The binding affinity to the ATP-binding pocket of CDKs suggests a competitive inhibition mechanism. Molecular docking studies have supported these observations by visualizing the interactions between the compound and the target proteins.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor properties using in vitro assays. The results indicated that compounds with specific substituents exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil.

"The introduction of electron-donating groups significantly improved the antiproliferative activity of the synthesized compounds" .

Case Study 2: In Silico Studies

In silico studies conducted alongside experimental evaluations provided insights into the structure-activity relationships (SAR) of various derivatives. These studies revealed that specific structural modifications could lead to improved drug-like properties and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation of tert-butyl-substituted pyrazole precursors with β-diketones or enaminonitriles under reflux conditions. For example:

  • Route 1 : Reacting 5-amino-1H-pyrazole derivatives with tert-butyl acetoacetate in pyridine under reflux (5–6 hours), followed by neutralization and crystallization. Yields range from 62% to 70% depending on substituents .
  • Route 2 : Hydrazine-mediated coupling of ethyl carboxylate intermediates in alcoholic solvents (e.g., ethanol) at 78°C, achieving up to 87% yield with minimal byproducts .
    Key parameters include solvent choice (pyridine for azo coupling; alcohols for hydrazine reactions), temperature control, and purification via recrystallization.

Basic: How can spectroscopic techniques validate the structure of synthesized 2-tert-butylpyrazolo[1,5-a]pyrimidine compounds?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts. For example, the tert-butyl group appears as a singlet (~1.3 ppm for CH3; 28–32 ppm in 13C), while pyrimidine protons resonate between 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C21H16ClN7 at m/z 401.1) and fragmentation patterns consistent with tert-butyl loss .
  • IR Spectroscopy : Identify NH/CN stretches (3200–3400 cm⁻¹ and 2200 cm⁻¹, respectively) . Cross-referencing with computational predictions (e.g., PubChem data ) resolves ambiguities.

Basic: What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) and dispose via licensed facilities to prevent environmental contamination .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). For inhalation exposure, administer fresh air and seek medical attention .

Advanced: What strategies optimize functionalization at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds?

Methodological Answer:

  • Halogenation : Use N-halosuccinimides (NBS/NCS) in DMF at 0–5°C to introduce Br/Cl at position 7, achieving >80% selectivity .
  • Azo Coupling : Diazotize aryl amines (e.g., p-toluidine) and couple with pyrazolo[1,5-a]pyrimidine under acidic conditions (pH 4–5) to install arylazo groups .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos) for sterically hindered tert-butyl derivatives .

Advanced: How does crystallographic analysis contribute to understanding the molecular geometry of halogenated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example:

  • C8H4Cl2N4 crystallizes in monoclinic P21/c with β = 95.924°, showing planar pyrimidine rings and Cl···H–C interactions stabilizing the lattice .
  • Halogen substituents (e.g., Cl at position 3) induce dipole-dipole interactions, affecting solubility and reactivity. Compare with computational models (e.g., DFT-optimized geometries) to validate experimental data .

Advanced: What role do solvent systems play in the hydrazine-mediated synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol) : Enhance nucleophilicity of hydrazine, accelerating cyclization. Ethanol’s moderate boiling point (78°C) balances reaction rate and side-product suppression .
  • Aprotic Solvents (e.g., DMF) : Useful for solubilizing tert-butyl groups but may require higher temperatures (100–120°C), risking decomposition.
  • Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times (30 mins vs. 6 hours) but demand precise temperature control to avoid charring .

Advanced: How can computational methods predict the physicochemical properties of novel pyrazolo[1,5-a]pyrimidine analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at electron-deficient positions) .
  • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using logP values (e.g., predicted logP = 2.1 for tert-butyl derivatives) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 inhibition) early in drug discovery pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.